3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide
Overview
Description
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13F2NO2S and its molecular weight is 297.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.06350616 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Therapeutic Applications in Pulmonary Fibrosis and Cough
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide, as a broad spectrum phosphatidylinositol 3-kinase inhibitor, has been explored for its potential therapeutic applications. Studies have indicated its use in treating idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, and further clinical studies are in progress (Norman, 2014).
2. Potential in Photodynamic Therapy for Cancer Treatment
Research on derivatives of benzenesulfonamide, like this compound, has shown promise in photodynamic therapy, particularly in treating cancer. These derivatives possess significant properties like high singlet oxygen quantum yield, making them effective Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
3. Role in Enantioselective Fluorination Reactions
The compound's derivatives have been used in enantioselective fluorination reactions. Such reactions are vital in organic synthesis, producing compounds with potential pharmaceutical applications. N-fluoro-benzenesulfonamide derivatives have been effective in catalyzing these reactions, yielding high enantioselectivities and yields (Wang et al., 2014).
4. Antitumor and Antimicrobial Applications
Synthesized derivatives of benzenesulfonamide, which include this compound, have shown remarkable in vitro antitumor activity against certain cancer cell lines. These derivatives also exhibit antimicrobial properties, further extending their potential therapeutic applications (Fahim & Shalaby, 2019).
5. Application in Inhibiting Aldose Reductase
Derivatives of this compound have been investigated as aldose reductase inhibitors. This enzyme is a therapeutic target for managing long-term complications of diabetes mellitus. The inhibitory activity of these compounds provides insights into their potential role in treating diabetes-related complications (Alexiou et al., 2008).
6. Inhibition Studies on Carbonic Anhydrase
Compounds derived from benzenesulfonamide have been tested for their inhibitory effects on carbonic anhydrase enzymes. These studies are critical for understanding the compound's potential in treating various conditions where enzyme inhibition is beneficial (Gul et al., 2016).
7. Synthetic Applications in Organic Chemistry
The compound and its derivatives have been used in various synthetic applications in organic chemistry. These applications include the synthesis of different organic compounds, showcasing the versatility of this compound in contributing to diverse chemical syntheses (Jung, 2018).
Properties
IUPAC Name |
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)12-7-8-13(15)14(16)9-12/h2-10,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRFUSWTAYBRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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